N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide
Description
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide is a complex organic compound that features a unique combination of functional groups
Properties
Molecular Formula |
C21H24FNO3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24FNO3S/c22-17-1-3-18(4-2-17)23(19-5-6-27(25,26)13-19)20(24)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16,19H,7-13H2 |
InChI Key |
KEKXYYLRQDWXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(C4CS(=O)(=O)C=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, fluorobenzene derivatives, and adamantane carboxylic acid. The synthesis may involve:
Formation of the thiophene ring: This can be achieved through cyclization reactions.
Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.
Coupling with adamantane carboxylic acid: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the adamantane carboxamide can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide could be investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure may impart desirable characteristics such as thermal stability, chemical resistance, or mechanical strength.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-1-adamantanecarboxamide: This compound shares the adamantane and fluorophenyl groups but lacks the thiophene ring.
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide: This compound shares the thiophene and adamantane groups but lacks the fluorophenyl group.
Uniqueness
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)-1-adamantanecarboxamide is unique due to the combination of its functional groups. The presence of the thiophene ring, fluorophenyl group, and adamantane carboxamide in a single molecule imparts unique chemical and physical properties that are not found in similar compounds.
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